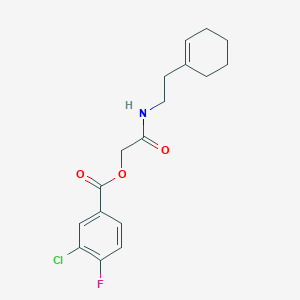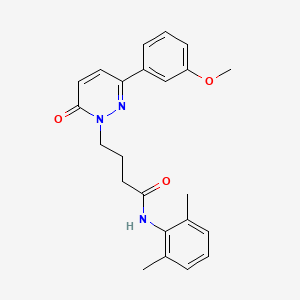![molecular formula C21H15ClN4O3S B2611689 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 847916-89-6](/img/structure/B2611689.png)
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C21H15ClN4O3S and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Substitution Reactions
Electrophilic substitution reactions are a cornerstone in the functionalization of pyrroloquinoxalines, including chlorination, sulphonation, and nitration, which play a crucial role in the diversification of these compounds for further pharmaceutical research and organic synthesis applications. Cheeseman and Tuck (1967) highlighted the smooth electrophilic substitution reactions undergone by pyrroloquinoxalines, yielding chloro, sulfo, and nitro derivatives, which are pivotal intermediates in the synthesis of complex heterocyclic frameworks (Cheeseman & Tuck, 1967).
Synthesis of Condensed Quinoxalines
Alkynyl- and dialkynyl-quinoxalines serve as precursors for the synthesis of condensed quinoxalines, including pyrroloquinoxalines. The work by Ames and Brohi (1980) demonstrated the synthesis of mono- and di-alkynylquinoxalines through condensation reactions, providing a pathway to pyrrolo[2,3-b]quinoxalines, which are important for their biological and chemical properties (Ames & Brohi, 1980).
Domino Reactions for Heterocycle Synthesis
The development of domino reactions for the synthesis of sulfonylated furans and imidazo[1,2-a]pyridines by Cui et al. (2018) showcases an efficient strategy for preparing heterocyclic compounds with potential applications in drug discovery and materials science. This method demonstrates the versatility and functional group tolerance essential for synthesizing a wide array of heterocyclic derivatives (Cui et al., 2018).
Direct Halogenation Techniques
The research by Le et al. (2021) on the direct halogenation of C1–H bond in pyrroloquinoxalines underscores the importance of selective functionalization methods in the modification of heterocyclic compounds. Such techniques enable the introduction of halogen atoms into specific positions of the heterocycle, facilitating further derivatization or enhancing biological activity (Le et al., 2021).
Antibacterial Activity of Sulfonamide Derivatives
Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides with demonstrated antibacterial activity, highlighting the potential of sulfonamide derivatives in addressing microbial resistance. This study underscores the relevance of quinoxaline derivatives in medicinal chemistry, particularly as antibacterial agents (Alavi et al., 2017).
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-11H,12,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILENGBPRNTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2611613.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)
![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone](/img/structure/B2611621.png)
![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)

